Riamilovir
Overview
Description
Synthesis Analysis
The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .Molecular Structure Analysis
The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .Chemical Reactions Analysis
While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .Physical And Chemical Properties Analysis
Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .Scientific Research Applications
Clinical Effectiveness in Treating SARS-CoV-2
Riamilovir's Efficacy Against SARS-CoV-2 : Studies have shown that Riamilovir is effective in treating moderate SARS-CoV-2 infection. Patients treated with Riamilovir experienced a significant decrease in the duration of fever, cough, and anosmia, and a more rapid elimination of the virus from the body compared to those receiving other treatments. Additionally, no serious adverse events were noted during the use of Riamilovir (Kasyanenko et al., 2021).
Comparative Effectiveness in SARS-CoV-2 and Influenza : Riamilovir has been compared with other antiviral drugs like Umifenovir and Ribavirin for treating influenza. The inclusion of Riamilovir in therapy has been shown to effectively relieve symptoms, reduce the incidence of complications, and decrease the severity of the inflammatory response (Popov et al., 2021).
Preventive Use in COVID-19 : Riamilovir has been assessed for its preventive use in COVID-19. The drug demonstrated high effectiveness, safety, and good tolerance when used as emergency drug prevention in contacts of COVID-19 patients (Sabitov et al., 2021).
Antiviral Activity and Molecular Interaction
Antiviral Activity in Animal Models : The activity of Riamilovir has been studied in Syrian hamsters as a model for SARS-CoV-2 infection. The drug demonstrated the ability to accelerate virus clearance in the lungs, prevent body weight loss, and reduce the severity of pulmonary edema, suggesting its potential antiviral activity against SARS-CoV-2 (Chepur et al., 2021).
Molecular Docking Studies : Molecular docking studies of Riamilovir have been conducted to explore its interaction with human proteins like HSP90, which plays a crucial role in the development of viral infections. The results suggest that Riamilovir might interact with the HSP90α molecule, indicating its potential as an HSP90 N-terminal inhibitor (Fedulova et al., 2019).
Meta-Analyses and Practical Applications
Meta-Analysis of Clinical Trials : Meta-analyses of randomized clinical trials on Riamilovir have shown its efficacy in the etiotropic therapy of acute respiratory viral infections, confirming its effectiveness in both the initial and late stages of the disease (Sabitov et al., 2021).
Practical Experiences in COVID-19 Treatment : Practical experiences with Riamilovir in treating moderate COVID-19 have indicated its effectiveness in reducing symptoms' duration and facilitating virus clearance (Sabitov et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389402 | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Triazavirin | |
CAS RN |
123606-06-4 | |
Record name | Riamilovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIAMILOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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